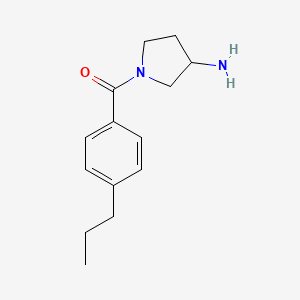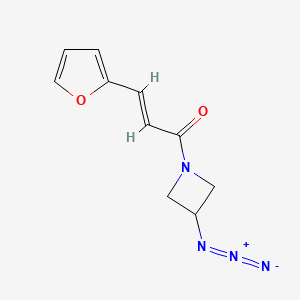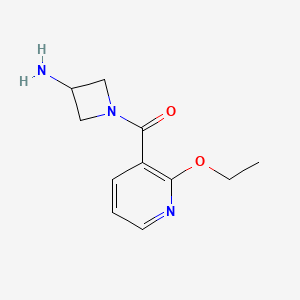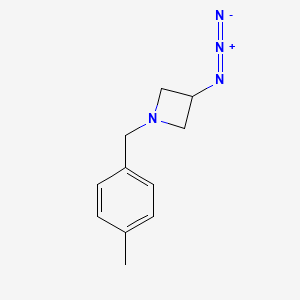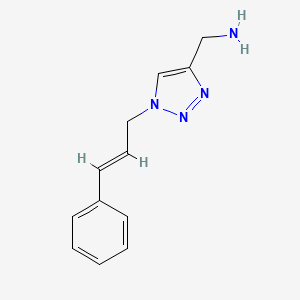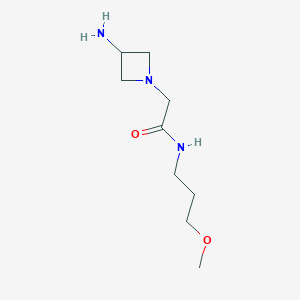
2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide
Descripción general
Descripción
2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide, also known as 3-aminoazetidine-1-propanoic acid, is an organic compound that has recently become a subject of interest in the scientific community. It is a cyclic amide with a 3-aminoazetidine-1-propanoic acid moiety and a 3-methoxypropyl side chain. This compound has been studied for its potential applications in organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on similar compounds has focused on the development of selective β-adrenergic receptor agonists, highlighting the potential of these compounds in treating conditions such as obesity and type 2 diabetes. Studies have identified compounds with significant hypoglycemic activity in rodent models, demonstrating the potential therapeutic applications of these molecules (Maruyama et al., 2012).
Antimicrobial and Antibacterial Activities
Chemical modification of related compounds has shown to enhance antimicrobial activities against gram-negative bacteria, with certain derivatives showing increased activity, especially against P. aeruginosa and β-lactamase-producing bacteria (Kishimoto et al., 1984). These findings suggest potential applications in developing new antibiotics.
Radioligand Imaging
Radiosynthesis studies have focused on creating selective radioligands for imaging the translocator protein with positron emission tomography (PET), contributing to advancements in diagnostic imaging techniques (Dollé et al., 2008).
Anticancer Properties
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has revealed remarkable anticancer effects, demonstrating the potential for developing potent anticancer agents with reduced toxicity (Wang et al., 2015).
Antibacterial and Antioxidant Activities
The synthesis and characterization of new thiazolidinones containing coumarin moieties have shown promising antibacterial and antioxidant activities, highlighting the potential for the development of new therapeutic agents (Hamdi et al., 2012).
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-14-4-2-3-11-9(13)7-12-5-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLTJGCFNLNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




